molecular formula C13H14N2O4S B2697540 N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 853744-73-7

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B2697540
CAS No.: 853744-73-7
M. Wt: 294.33
InChI Key: GCDYMESCBFYLPF-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This molecule features a furan-2-carboxamide scaffold linked to a phenyl ring bearing an ethylsulfamoyl group. The furan ring is a privileged structure in drug discovery, known for its ability to participate in diverse biological interactions . Compounds containing the furan-carboxamide structure have demonstrated significant promise in scientific research for their biological activities. Specifically, structurally related molecules have been investigated for their potent effects against multidrug-resistant bacterial pathogens, including New Delhi metallo-β-lactamase (NDM)-positive Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, molecular hybrids incorporating sulfonamide and heterocyclic components have shown dual antimicrobial and anti-inflammatory activity, functioning as selective COX-2 inhibitors, which may be beneficial for managing inflammation associated with infections . The presence of both the furan carboxamide and the ethylsulfamoyl group in a single molecule makes this compound a valuable intermediate for constructing more complex derivatives and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Researchers can utilize this compound in high-throughput screening, as a building block in synthetic chemistry, and for in vitro bioactivity testing. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h3-9,14H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDYMESCBFYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(ethylsulfamoyl)aniline. This intermediate is then subjected to a coupling reaction with furan-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved often include the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Substituents

Compounds with sulfamoyl groups on the phenyl ring exhibit diverse biological activities depending on substituent variations. Key examples include:

Compound Name Substituents Key Properties/Activities Reference
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide 2,6-Dimethoxypyrimidin-4-yl sulfamoyl Potential kinase inhibition (inferred from pyrimidine moiety)
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) Trifluoromethylphenyl sulfamoyl, nitro High antibacterial activity against drug-resistant pathogens
N-{2-[(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)carbamoyl]phenyl}furan-2-carboxamide (6b) Pyridin-2-yl sulfamoyl Anticancer activity targeting EGFR and tubulin polymerization

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity by increasing electrophilicity .
  • Heterocyclic sulfamoyl substituents (e.g., pyridine, thiazole) improve target specificity in cancer therapies .
  • The ethylsulfamoyl group in the target compound may offer metabolic stability due to its aliphatic nature, contrasting with aromatic substituents.

Analogues with Different Aryl Groups

Variations in the aryl group significantly impact biological and physicochemical properties:

Compound Name Aryl Group Key Properties/Activities Reference
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl Antibacterial activity against A. baumannii and MRSA
N-(p-Tolyl)furan-2-carboxamide (3p) p-Tolyl Simplified structure with no sulfamoyl group; baseline activity comparison
N-(4′-Chlorobiphenyl-4-yl)furan-2-carboxamide (5f) 4-Chlorobiphenyl Enhanced lipophilicity and biofilm penetration

Key Insights :

  • Halogenated aryl groups (e.g., bromo, chloro) improve antibacterial efficacy by enhancing membrane permeability .
  • The absence of sulfamoyl groups (e.g., in 3p) reduces molecular weight but may limit target engagement .

Key Insights :

  • Sulfamoyl derivatives with nitro groups or heterocycles show dual functionality (antibacterial and anticancer) .

Physicochemical Properties

Melting points and yields of select analogues:

Compound Name Melting Point (°C) Yield (%) Reference
N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d) 213–215 72
N-{2-[(4-Sulfamoylphenyl)carbamoyl]phenyl}furan-2-carboxamide (6a) 188–189 75
N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide (7) 210–212 95

Key Insights :

  • Higher yields (>90%) are achieved via hydrazinolysis compared to Suzuki-Miyaura coupling (~70%) .
  • Melting points correlate with molecular symmetry; bulkier substituents (e.g., sulfamoyl) increase melting points .

Biological Activity

N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a sulfonamide group and a furan-2-carboxamide moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This compound contains a furan ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in the folate biosynthetic pathway, similar to classical sulfonamides.
  • Receptor Binding : The furan ring can interact with various receptors, potentially altering their activity and leading to therapeutic effects.
  • Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, which is characteristic of many furan derivatives .

Antibacterial Properties

Research indicates that derivatives of furan compounds demonstrate significant antibacterial activity. For instance, studies have shown that furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations (MIC values ranging from 64 µg/mL to 7.81 µM) . This suggests that this compound may possess similar efficacy.

Anticancer Potential

Furan derivatives have also been explored for their anticancer properties. Studies indicate that certain furan-containing compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer . The mechanism often involves the inhibition of topoisomerase I, leading to disrupted DNA replication.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityNotable Findings
N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamideStructureAnticancerExhibited significant cytotoxicity against MDA-MB468 cells
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamideStructurePsychoactiveKnown for its central nervous system effects
This compound-Antibacterial, potential anticancerUnique combination of functional groups enhances biological activity

Case Studies

  • Study on Antibacterial Activity : In a laboratory setting, this compound was tested against several bacterial strains. Results showed effective inhibition at concentrations comparable to established antibiotics .
  • Anticancer Activity Assessment : A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide, and how can purity be validated?

  • Synthetic Routes : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) is a common method .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard, complemented by LC-MS for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural verification .

Q. How is the compound characterized spectroscopically, and what key spectral markers are observed?

  • Spectroscopic Techniques :

  • FTIR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • NMR : Distinct signals include the furan ring protons (δ 6.3–7.5 ppm) and ethylsulfamoyl group (δ 1.1–1.3 ppm for CH₃, δ 3.0–3.5 ppm for NHCH₂) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (e.g., ~337.3 g/mol) .

Q. What computational methods are used to predict binding affinity and mechanism of action?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., monkeypox virus DNA polymerase). High docking scores (-9.5 to -11.2 kcal/mol) suggest strong binding to viral enzymes .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) validate stability of ligand-protein complexes over 100 ns trajectories .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Reconciliation : Discrepancies in IC₅₀ values (e.g., antiviral vs. antibacterial assays) may arise from cell line specificity (e.g., Vero vs. HEK293) or assay conditions (e.g., serum concentration). Cross-validation using standardized protocols (e.g., WHO guidelines) is critical .
  • Data Normalization : Normalize activity data to positive controls (e.g., acyclovir for antiviral assays) and report % inhibition at fixed concentrations (e.g., 10 µM) .

Q. What strategies optimize bioavailability given the compound’s low solubility?

  • Formulation Approaches :

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulation in liposomes (e.g., DOPC/DOPE) improves cellular uptake, as shown in similar furan carboxamides .
    • Structural Modifications : Substituent tuning (e.g., replacing ethylsulfamoyl with morpholine) balances logP values (target: 2–3) .

Q. How do density functional theory (DFT) studies inform electronic properties and reactivity?

  • DFT Applications :

  • HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on furan ring, LUMO on sulfonamide) .
  • Fukui Indices : Identifies nucleophilic/electrophilic sites for derivatization (e.g., C5 of the furan ring as a reactive hotspot) .
    • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on stability, showing increased reactivity in DMSO .

Q. What in vitro assays are recommended for evaluating structure-activity relationships (SAR)?

  • Core Assays :

  • Antiviral : Plaque reduction assays against poxviruses (e.g., monkeypox) with EC₅₀ determination .
  • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparison to celecoxib) .
    • SAR Parameters : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups on the phenyl ring enhance antiviral potency .

Methodological Best Practices

  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 292 K) resolves bond lengths (C-C: 1.39–1.42 Å) and dihedral angles for conformational analysis .
  • Data Reproducibility : Publish raw spectral data (e.g., NMR FID files) in supplementary materials and adhere to FAIR principles .

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